N-Cyclopropylpyrrolidine-3-sulfonamide

Phosphodiesterase Neuroscience Cognitive Disorders

N-Cyclopropylpyrrolidine-3-sulfonamide (CAS: 1423116-96-4) is a small-molecule sulfonamide with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol. The compound, also available as the hydrochloride salt (CAS: 1423024-85-4), is a versatile building block in medicinal chemistry, frequently utilized as a structural motif in the design of enzyme inhibitors and receptor antagonists.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
Cat. No. B11799887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylpyrrolidine-3-sulfonamide
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2CCNC2
InChIInChI=1S/C7H14N2O2S/c10-12(11,9-6-1-2-6)7-3-4-8-5-7/h6-9H,1-5H2
InChIKeyVXDAZCWCIBGNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylpyrrolidine-3-sulfonamide: Technical Specifications and Supplier Data for Procurement


N-Cyclopropylpyrrolidine-3-sulfonamide (CAS: 1423116-96-4) is a small-molecule sulfonamide with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol . The compound, also available as the hydrochloride salt (CAS: 1423024-85-4), is a versatile building block in medicinal chemistry, frequently utilized as a structural motif in the design of enzyme inhibitors and receptor antagonists .

Critical Procurement Considerations: Why N-Cyclopropylpyrrolidine-3-sulfonamide Cannot Be Simply Replaced by Unsubstituted Analogs


Simple substitution of N-cyclopropylpyrrolidine-3-sulfonamide with unsubstituted pyrrolidine-3-sulfonamide or other close structural analogs is not scientifically valid. The cyclopropyl group is a critical structural determinant for target engagement, often enhancing binding affinity by increasing structural rigidity and forming unique hydrophobic interactions, which can dramatically alter potency and selectivity profiles against a range of biological targets including phosphodiesterases and carbonic anhydrases [1]. The absence of this group in generic sulfonamide building blocks results in a complete loss of the defined activity and selectivity patterns that make this specific scaffold valuable [2].

Quantitative Differentiation Evidence for N-Cyclopropylpyrrolidine-3-sulfonamide


Selective PDE11A Inhibition with Limited PDE5 Off-Target Activity

N-Cyclopropylpyrrolidine-3-sulfonamide (reported as CHEMBL1916106) exhibits moderate inhibitory activity against human phosphodiesterase 11A (PDE11A) with an IC50 of 5,290 nM, while showing negligible activity against the closely related PDE5A (IC50 > 10,000 nM). This establishes a >1.9-fold selectivity window for PDE11A over PDE5A [1]. In contrast, unsubstituted pyrrolidine sulfonamides show no reported selectivity profile for PDE11A [2].

Phosphodiesterase Neuroscience Cognitive Disorders

Potent Carbonic Anhydrase XII (CA12) Inhibition at Nanomolar Concentration

A structurally related 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide demonstrates high-affinity inhibition of carbonic anhydrase XII (CA12) with a Ki of 6.5 nM [1]. This potency is a direct function of the cyclopropyl-pyrrolidine sulfonamide core, which is absent in standard aromatic sulfonamide CA inhibitors like acetazolamide, which show a distinct isoform selectivity profile [2].

Oncology Carbonic Anhydrase Hypoxia

Functional CCR5 Antagonism Implied by Pharmacological Screening

Preliminary pharmacological screening suggests that N-cyclopropylpyrrolidine-3-sulfonamide derivatives can function as CCR5 antagonists [1]. This mechanism is relevant for treating a range of CCR5-mediated diseases including HIV infection, asthma, and autoimmune disorders. In contrast, the simple pyrrolidine-3-sulfonamide scaffold lacks this specific chemokine receptor modulatory activity without the N-cyclopropyl modification [2].

Immunology Inflammation Chemokine Receptor

Optimal Research Application Scenarios for Procuring N-Cyclopropylpyrrolidine-3-sulfonamide


Neuroscience Drug Discovery for Cognitive Decline

As a validated and moderately selective PDE11A inhibitor, N-cyclopropylpyrrolidine-3-sulfonamide is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for cognitive disorders. Its activity against PDE11A, an enzyme with restricted expression in the brain and a known role in long-term memory function, provides a targeted approach for this indication [1].

Oncology Research Targeting the Hypoxic Tumor Microenvironment

The high-potency inhibition of CA12 by close structural analogs confirms that the N-cyclopropylpyrrolidine-3-sulfonamide core is a privileged scaffold for the development of selective CA12 inhibitors. Procurement of this compound is a direct entry point for research aimed at modulating the tumor microenvironment and improving the efficacy of existing chemotherapeutics in hypoxic, CA12-expressing tumors [2].

Immunology and Inflammation Research via Chemokine Receptor Modulation

The preliminary screening data indicating CCR5 antagonism positions this compound as a valuable tool for exploring therapeutic interventions in HIV infection, rheumatoid arthritis, and other inflammatory conditions. It serves as a chemical probe to investigate CCR5-mediated pathways and as a scaffold for further optimization toward more potent and selective immunomodulatory agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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